Bienvenue dans la boutique en ligne BenchChem!

2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone,monohydrochloride

NMDA receptor pharmacology binding affinity ketamine analog SAR

2-(2-Fluorophenyl)-2-(methylamino)-cyclohexanone, monohydrochloride (CAS 111982-49-1), commonly referred to as 2-fluorodeschloroketamine or 2-FDCK, is a synthetic dissociative arylcyclohexylamine structurally derived from ketamine by substitution of the 2-chloro group on the phenyl ring with a fluorine atom. First synthesized in 1987, this racemic compound (molecular formula C₁₃H₁₆FNO·HCl; molecular weight 257.73 g/mol) has emerged as a new psychoactive substance (NPS) and is primarily utilized as an analytical reference standard for forensic and research applications.

Molecular Formula C13H17ClFNO
Molecular Weight 257.73 g/mol
CAS No. 111982-49-1
Cat. No. B162541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone,monohydrochloride
CAS111982-49-1
Synonyms2-FDCK
Molecular FormulaC13H17ClFNO
Molecular Weight257.73 g/mol
Structural Identifiers
SMILESCNC1(CCCCC1=O)C2=CC=CC=C2F.Cl
InChIInChI=1S/C13H16FNO.ClH/c1-15-13(9-5-4-8-12(13)16)10-6-2-3-7-11(10)14;/h2-3,6-7,15H,4-5,8-9H2,1H3;1H
InChIKeyFQOFLBNEXJTBJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluorophenyl)-2-(methylamino)-cyclohexanone Hydrochloride (2-FDCK): A Ketamine-Derived Arylcyclohexylamine for Research and Forensic Sourcing


2-(2-Fluorophenyl)-2-(methylamino)-cyclohexanone, monohydrochloride (CAS 111982-49-1), commonly referred to as 2-fluorodeschloroketamine or 2-FDCK, is a synthetic dissociative arylcyclohexylamine structurally derived from ketamine by substitution of the 2-chloro group on the phenyl ring with a fluorine atom [1]. First synthesized in 1987, this racemic compound (molecular formula C₁₃H₁₆FNO·HCl; molecular weight 257.73 g/mol) has emerged as a new psychoactive substance (NPS) and is primarily utilized as an analytical reference standard for forensic and research applications . Its NMDA receptor antagonist profile places it within the ketamine analog family, but critical differences in binding affinity, metabolic fate, and pharmacokinetics relative to ketamine, deschloroketamine (DCK), and methoxetamine (MXE) necessitate compound-specific sourcing decisions [2].

Why 2-FDCK (CAS 111982-49-1) Cannot Be Interchanged with Ketamine, Deschloroketamine, or Methoxetamine in Research Protocols


Within the arylcyclohexylamine class, seemingly minor structural modifications—the identity of the ortho-halogen on the phenyl ring and the N-alkyl substituent—produce large-magnitude shifts in NMDA receptor binding affinity, hepatic clearance rate, and metabolite profile [1]. For example, the 2-fluoro substitution in 2-FDCK (Ki = 2,540 nM) yields NMDA affinity that is ~1.7-fold weaker than ketamine (Ki = 4,290 nM) but ~107-fold weaker than deschloroketamine (Ki = 23.6 nM), while methoxetamine with a 3-methoxy group and N-ethyl chain (Ki = 191 nM) is over an order of magnitude more potent [1]. These disparities in primary target engagement are compounded by distinct hepatic clearance rankings (Ketamine > Norketamine ≈ 2FDCK > Methoxetamine > Deschloroketamine) and divergent metabolic pathways, meaning that data generated with one analog cannot be extrapolated to another without quantitative justification [2]. Procurement of the correct, analytically verified compound is therefore essential for experimental reproducibility and forensic validity.

Quantitative Differentiation Evidence for 2-FDCK (CAS 111982-49-1) Against Closest Ketamine Analogs


NMDA Receptor Binding Affinity: 2-FDCK Occupies a Distinct Intermediate Potency Band vs. Ketamine, Deschloroketamine, and Methoxetamine

In a single-study head-to-head comparison of arylcyclohexylamine NMDA receptor antagonists, 2-fluorodeschloroketamine (2-FDCK) exhibited a Ki of 2,540 nM at NMDA receptors, placing it at an intermediate affinity between ketamine (Ki = 4,290 nM) and the substantially more potent deschloroketamine (DCK; Ki = 23.6 nM) and methoxetamine (MXE; Ki = 191 nM) [1]. The ~107-fold difference in affinity between 2-FDCK and DCK underscores that the absence of the ortho-chlorine (in DCK) dramatically enhances NMDA binding, while the 2-fluoro substitution partially attenuates this gain.

NMDA receptor pharmacology binding affinity ketamine analog SAR

Hepatic Clearance Ranking: 2-FDCK Displays Intermediate IVIVE Clearance Distinct from Both Ketamine and Methoxetamine

A comparative toxicokinetic study using pooled human liver microsomes established a clear IVIVE hepatic clearance (CLparallel-tube) ranking: Ketamine (18.1 mL/min/kg) > Norketamine ≈ 2-FDCK > Methoxetamine (5.44 mL/min/kg) > Deschloroketamine (negligible elimination) [1]. Additionally, plasma protein unbound fraction (fu) ranged from 0.54 to 0.84 across the five compounds, with ketamine being the most protein-bound and deschloroketamine the least bound, consistent with halogen-dependent logP differences [1]. A negative correlation was observed between the molecular weight of the ortho-halogen and IVIVE hepatic clearance, directly linking the 2-fluoro substitution to the compound's distinctive clearance profile.

toxicokinetics hepatic clearance in vitro–in vivo extrapolation

Pharmacokinetic Half-Life and Metabolite Biomarker Utility: Nor-2F-DCK Outlasts Parent Compound Enabling Extended Detection Windows

In a rat pharmacokinetic study, 2-FDCK demonstrated dose-dependent elimination half-lives of 0.20 h (low-dose) and 1.07 h (high-dose), while its primary phase I metabolite nor-2F-DCK exhibited substantially longer half-lives of 1.51 h and 5.01 h, respectively [1]. Critically, the parent compound was undetectable in whole blood by 8 h post-administration, whereas nor-2F-DCK remained quantifiable at 12 h (low-dose group), establishing the metabolite as a reliable biomarker for 2-FDCK identification when the parent has cleared [1]. The Tmax was dose-independent (0.25 h for 2-FDCK; 1.00 h for nor-2F-DCK) [1]. By comparison, ketamine's elimination half-life in humans is approximately 2–3 h, and norketamine is also used as a biomarker, but the distinct metabolic fingerprint of 2-FDCK enables unambiguous forensic discrimination.

pharmacokinetics metabolite biomarker forensic detection window

Abuse Potential Equivalence: 2-FDCK Matches Ketamine in Reinforcing Efficacy, Self-Administration, and Drug Discrimination ED50

In a comprehensive abuse potential evaluation, 2-FDCK demonstrated behavioral pharmacology profiles statistically indistinguishable from ketamine across multiple paradigms: (1) conditioned place preference (CPP) was induced at a minimum dose of 3 mg/kg in mice, identical to ketamine [1]; (2) locomotor sensitization was induced at 30 mg/kg for both compounds [1]; (3) self-administration was established at 0.5 mg/kg/infusion (same dose as ketamine) with highest seeking response at 1 mg/kg [1]; and (4) drug discrimination testing showed dose-dependent substitution for ketamine with comparable ED50 values [1]. A separate study using behavioral economics demand curves confirmed that the elasticity coefficient parameter α and the essential value were similar between 2-FDCK and ketamine in rats, with both groups showing significant cue- and priming-induced reinstatement of drug-seeking behavior [2].

abuse potential self-administration drug discrimination behavioral pharmacology

Metabolite Fingerprint: 17 Distinct Oxidative Metabolites Enable Unambiguous Forensic Identification vs. Ketamine Analogs

Using solid-phase extraction coupled with LC-IT-TOF-MS analysis of human urine, a complete set of 17 oxidative metabolites of 2-FDCK was identified and classified into four structural groups, with hydroxy substitution sites confirmed by theoretical calculation and 2-FDCK NMR data [1]. Additionally, two enantiomers of dihydro-2-FDCK were stereoselectively resolved, and the stereoselectivity of hydrogenation metabolism enzymes was clarified [1]. Independent studies confirmed nor-2F-DCK, dihydro-2F-DCK, and dihydro-nor-2F-DCK as key urinary biomarkers, particularly when parent compound is present at low concentrations [2]. This metabolite constellation is structurally and analytically distinct from ketamine's metabolic profile (nor-ketamine, dehydronorketamine, hydroxyketamine) and from the metabolic signatures of DCK and MXE, providing compound-specific forensic traceability.

metabolomics forensic toxicology oxidative metabolism LC-MS

Physicochemical Differentiation: Fluorine Substitution Alters Polarity and logP Relative to Chlorinated and Des-halogen Analogs

The substitution of the ortho-chlorine in ketamine with a fluorine atom in 2-FDCK increases molecular polarity, reflected in a calculated logP of approximately 1.64 for 2-FDCK [1] compared to an estimated logP of ~2.2–2.5 for ketamine . The polar surface area is 29 Ų [1]. This increased polarity is consistent with the plasma protein binding data from Davidsen et al. (2020), where the unbound fraction (fu) ranking correlated negatively with halogen molecular weight in the ortho-position [2]. The free base solubility (applicable to the hydrochloride salt formulation) is DMF: 10 mg/mL; DMSO: 5 mg/mL; Ethanol: 5 mg/mL; Methanol: 1 mg/mL; PBS (pH 7.2): 10 mg/mL .

physicochemical properties logP polarity protein binding

Definitive Application Scenarios for 2-FDCK (CAS 111982-49-1) Based on Quantified Differentiation Evidence


Forensic Toxicology: LC-MS/MS Method Development and Validation Using Distinct Metabolite Biomarkers

Forensic laboratories developing confirmatory methods for 2-FDCK intake should procure both the parent compound (CAS 111982-49-1) and its primary metabolites (nor-2F-DCK, dihydro-2F-DCK, dihydro-nor-2F-DCK) as certified reference standards. The 17-metabolite oxidative profile identified by Luo et al. (2023) provides a compound-specific urinary fingerprint enabling unambiguous differentiation from ketamine, DCK, and MXE co-exposure [1]. The extended detection window of nor-2F-DCK (t1/2 up to 5.01 h in rats, detectable at ≥12 h post-dose vs. parent compound clearance by 8 h) makes the metabolite essential for forensic casework where sample collection may be delayed [2]. Method validation should leverage the solvent compatibility data (DMF 10 mg/mL, DMSO 5 mg/mL, PBS 10 mg/mL) for standard preparation .

NMDA Receptor Pharmacology: Structure-Activity Relationship Studies Requiring Intermediate-Affinity Probe Compounds

Researchers investigating the ortho-substituent SAR of arylcyclohexylamine NMDA antagonists benefit from 2-FDCK's precisely defined Ki of 2,540 nM, which occupies a distinct intermediate position between ketamine (4,290 nM) and the high-potency ligands DCK (23.6 nM) and MXE (191 nM) within a single unified assay panel [3]. This affinity band is particularly valuable for studies correlating receptor occupancy with downstream ERK activation, where 2-FDCK is classified as ERK non-activating (unlike DCK) [3]. Procurement of enantiopure (R)- and (S)-2-FDCK may further enable stereoselective pharmacology investigations.

Behavioral Pharmacology and Addiction Research: A Ketamine-Equivalent Reinforcer with Analytical Traceability

For intravenous self-administration and drug discrimination studies, 2-FDCK provides statistically indistinguishable reinforcing efficacy from ketamine at identical doses (0.5 mg/kg/infusion for self-administration acquisition; 3 mg/kg CPP threshold; comparable ED50 in substitution testing) [4][5]. The critical advantage over ketamine is 2-FDCK's distinct metabolic signature, which enables researchers to co-administer or sequentially administer both compounds and independently quantify each drug's contribution to behavioral endpoints via metabolite-specific LC-MS analysis [1]. This is not possible when using ketamine alone or in combination with structurally similar analogs sharing common metabolite pathways.

Wastewater-Based Epidemiology: Monitoring Community-Level Consumption of Emerging Ketamine Analogs

Environmental toxicology and public health surveillance programs utilizing wastewater-based epidemiology (WBE) should include 2-FDCK and its metabolite nor-FDCK as analytical targets alongside ketamine and nor-ketamine. Wastewater monitoring in a southern Chinese province (2019–2021) demonstrated that FDCK loads exceeded those of ketamine during peak abuse periods, establishing FDCK as a predominant synthetic drug requiring independent surveillance [6]. The validated SPE-UPLC-MS/MS method for simultaneous determination of 2-FDCK and its positional isomers (3F-DCK, 4F-DCK) enables accurate source apportionment and trend analysis [7].

Quote Request

Request a Quote for 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone,monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.